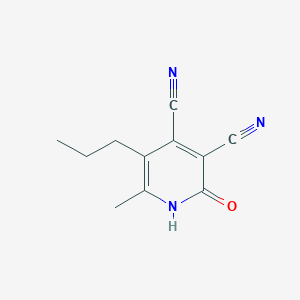
2-Hydroxy-6-methyl-5-propylpyridine-3,4-dicarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydroxy-6-methyl-5-propylpyridine-3,4-dicarbonitrile is a heterocyclic organic compound that belongs to the pyridine family. This compound is characterized by the presence of a hydroxyl group, a methyl group, a propyl group, and two nitrile groups attached to the pyridine ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-6-methyl-5-propylpyridine-3,4-dicarbonitrile typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe nitrile groups are often introduced via cyanation reactions using reagents like sodium cyanide or potassium cyanide under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. Catalysts and solvents are selected to enhance the reaction rate and selectivity, while minimizing by-products.
化学反応の分析
Types of Reactions
2-Hydroxy-6-methyl-5-propylpyridine-3,4-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitrile groups can be reduced to primary amines using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., sodium methoxide)
Major Products Formed
Oxidation: Formation of 2-oxo-6-methyl-5-propylpyridine-3,4-dicarbonitrile
Reduction: Formation of 2-hydroxy-6-methyl-5-propylpyridine-3,4-diamine
Substitution: Formation of various substituted pyridine derivatives depending on the substituents introduced
科学的研究の応用
2-Hydroxy-6-methyl-5-propylpyridine-3,4-dicarbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new pharmaceuticals.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-Hydroxy-6-methyl-5-propylpyridine-3,4-dicarbonitrile depends on its interaction with specific molecular targets. The hydroxyl and nitrile groups can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with target proteins are essential to fully understand its mechanism of action .
類似化合物との比較
Similar Compounds
- 2-Hydroxy-6-methylpyridine
- 5-Hydroxy-6-methylpyridine-3,4-dicarbonitrile
- 2,4,6-Trimethylpyridine-3,5-dicarbonitrile
Uniqueness
2-Hydroxy-6-methyl-5-propylpyridine-3,4-dicarbonitrile is unique due to the presence of both hydroxyl and nitrile groups on the same pyridine ring, along with the methyl and propyl substituents. This combination of functional groups provides distinct chemical reactivity and biological activity compared to other similar compounds .
特性
分子式 |
C11H11N3O |
|---|---|
分子量 |
201.22 g/mol |
IUPAC名 |
6-methyl-2-oxo-5-propyl-1H-pyridine-3,4-dicarbonitrile |
InChI |
InChI=1S/C11H11N3O/c1-3-4-8-7(2)14-11(15)10(6-13)9(8)5-12/h3-4H2,1-2H3,(H,14,15) |
InChIキー |
OXITWBSGITYRIH-UHFFFAOYSA-N |
正規SMILES |
CCCC1=C(NC(=O)C(=C1C#N)C#N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















